molecular formula C53H41F3NO5PS B8137092 N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8137092
M. Wt: 891.9 g/mol
InChI Key: NNHIUYYPFVGLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(11bR)-(2,6-Bis(4-(naphthalen-2-yl)phenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)]-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes multiple aromatic rings and a phosphine oxide group.

Preparation Methods

The synthesis of N-[(11bR)-(2,6-Bis(4-(naphthalen-2-yl)phenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)]-1,1,1-trifluoromethanesulfonamide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

    Reduction: The compound can be reduced to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Scientific Research Applications

N-[(11bR)-(2,6-Bis(4-(naphthalen-2-yl)phenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)]-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, N-[(11bR)-(2,6-Bis(4-(naphthalen-2-yl)phenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)]-1,1,1-trifluoromethanesulfonamide stands out due to its unique structural features and versatile applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H41F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)62-63)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-4,9-12,17-32H,5-8,13-16H2,(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHIUYYPFVGLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)C7=CC8=CC=CC=C8C=C7)NS(=O)(=O)C(F)(F)F)C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H41F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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